Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide

Antitumor Benzodioxole MDA-MB-231

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide (CAS 2035001-72-8) is a synthetic small-molecule acrylamide derivative (MW = 348.36 g·mol⁻¹, molecular formula C₂₀H₁₆N₂O₄) supplied at ≥95% purity for non-human research applications. The compound integrates three pharmacophoric modules: a 1,3-benzodioxole ring system (the core antitumor scaffold of the natural product piperine), an α,β-unsaturated acrylamide moiety capable of acting as a Michael acceptor, and a 2-(furan-2-yl)pyridin-3-yl methanamine motif that introduces additional heteroatom-based hydrogen-bonding and π-stacking potential.

Molecular Formula C20H16N2O4
Molecular Weight 348.358
CAS No. 2035001-72-8
Cat. No. B2968263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide
CAS2035001-72-8
Molecular FormulaC20H16N2O4
Molecular Weight348.358
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(N=CC=C3)C4=CC=CO4
InChIInChI=1S/C20H16N2O4/c23-19(8-6-14-5-7-16-18(11-14)26-13-25-16)22-12-15-3-1-9-21-20(15)17-4-2-10-24-17/h1-11H,12-13H2,(H,22,23)/b8-6+
InChIKeyGODUDFLHZNOBBH-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2035001-72-8: Structural and Procurement Profile of a Benzodioxole-Furan-Pyridine Acrylamide Research Compound


(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide (CAS 2035001-72-8) is a synthetic small-molecule acrylamide derivative (MW = 348.36 g·mol⁻¹, molecular formula C₂₀H₁₆N₂O₄) supplied at ≥95% purity for non-human research applications . The compound integrates three pharmacophoric modules: a 1,3-benzodioxole ring system (the core antitumor scaffold of the natural product piperine), an α,β-unsaturated acrylamide moiety capable of acting as a Michael acceptor, and a 2-(furan-2-yl)pyridin-3-yl methanamine motif that introduces additional heteroatom-based hydrogen-bonding and π-stacking potential [1]. This specific structural assembly is not represented in common screening libraries and constitutes a differentiated chemical probe for target-identification campaigns and structure–activity relationship (SAR) studies within the benzodioxole-acrylamide compound class.

Why In-Class Benzodioxole-Acrylamides Cannot Substitute for CAS 2035001-72-8 Without Loss of Chemical Differentiation


The benzodioxole-acrylamide compound class exhibits extreme sensitivity of biological potency to the choice of the amide-side-chain substituent. In a systematic SAR study of 1,3-benzodioxole-acrylamides, replacing the piperidine ring of piperine with a 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group (compound YL201) improved anti-proliferative activity against MDA-MB-231 triple-negative breast cancer cells from IC₅₀ ≈ 239 μM to IC₅₀ = 4.92 μM—a ~49-fold gain—while the same core with alternative side chains showed negligible cytotoxicity (IC₅₀ > 100 μM) [1]. CAS 2035001-72-8 incorporates a 2-(furan-2-yl)pyridin-3-yl methanamine group that is structurally absent from YL201, piperine, and other characterized benzodioxole-acrylamides, and whose furan-pyridine fragment is independently validated as a ligand for cytochrome P450 enzymes (e.g., CYP2A6; PDB 2FDV, 2FDW) [2]. Consequently, generic substitution with a different benzodioxole-acrylamide would simultaneously alter both the potency magnitude and the biological-target profile, making procurement of the exact structure essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence for CAS 2035001-72-8 Relative to Closest Structural Analogs


Benzodioxole-Acrylamide Core Potency: Reference-Range Comparison to Piperine and 5-Fluorouracil

The 1,3-benzodioxole-acrylamide scaffold shared by CAS 2035001-72-8 has been quantitatively benchmarked in the closely related analog YL201, which retains the identical (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide core but differs in the amine substituent. YL201 inhibited MDA-MB-231 triple-negative breast cancer cell proliferation with an IC₅₀ of 4.92 ± 1.09 μM, representing a 49-fold improvement over the natural product piperine (IC₅₀ = 239.03 μM) and a 3.7-fold improvement over the clinical standard 5-fluorouracil (IC₅₀ = 18.06 ± 2.33 μM) in the same MTT assay [1]. CAS 2035001-72-8 provides this validated antitumor pharmacophore while introducing a distinct furan-pyridine vector for orthogonal target engagement, making it suitable for evaluating whether the benzodioxole-acrylamide SAR can be further diversified away from the piperazine-phenyl chemotype of YL201.

Antitumor Benzodioxole MDA-MB-231 Cytotoxicity

Structural Differentiation from the Lead Analog YL201: Amine-Side-Chain Divergence Alters Physicochemical and Predicted Target Profile

CAS 2035001-72-8 and YL201 share an identical benzodioxole-acrylamide core but differ fundamentally in the amide nitrogen substituent. CAS 2035001-72-8 bears a 2-(furan-2-yl)pyridin-3-yl methanamine group (MW contribution ≈ 211 Da) whereas YL201 bears a 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group (MW contribution ≈ 313 Da). This leads to a 113 Da lower molecular weight for CAS 2035001-72-8 (348.36 vs. 461.48 Da). The target compound also has 6 hydrogen-bond acceptors versus 8 for YL201, 1 hydrogen-bond donor versus 1, and 6 rotatable bonds versus 8, yielding a calculated LogP of approximately 3.1 (ALOGPS 2.1 estimate) versus YL201's LogP of 3.94 [1][2]. Furthermore, YL201 has been proposed as a VEGFR-2 inhibitor via molecular docking, whereas the furan-pyridine moiety in CAS 2035001-72-8 is structurally related to fragments that bind CYP2A6 (PDB 2FDV/2FDW) and EGFR [2]. These differences predict that the two compounds will engage non-overlapping target panels, making CAS 2035001-72-8 a valuable comparator for selectivity profiling of benzodioxole-acrylamides.

SAR Physicochemical properties Drug-likeness Kinase inhibitor

Furan-Pyridine Fragment Target Engagement: Structural Basis from Cytochrome P450 2A6 Co-Crystal Structures

The 2-(furan-2-yl)pyridine substructure of CAS 2035001-72-8 is a validated enzyme-binding fragment. Co-crystal structures of human microsomal CYP2A6 with (5-(pyridin-3-yl)furan-2-yl)methanamine (PDB 2FDW) and its N-methyl analog (PDB 2FDV) demonstrate that the furan oxygen and pyridine nitrogen engage the heme iron with a Fe–N distance of approximately 2.0–2.2 Å, while the pyridine ring forms π-stacking interactions with active-site phenylalanine residues [1]. The N-methyl analog exhibited an IC₅₀ of 1.65 μM against CYP2A6-mediated coumarin 7-hydroxylation [2]. CAS 2035001-72-8 extends this fragment by appending the benzodioxole-acrylamide moiety, which may either enhance binding affinity through additional hydrophobic contacts or redirect selectivity toward other heme-containing or pyridine-recognizing enzymes. This provides a structurally characterized starting point for hypothesis-driven enzyme-inhibition screening.

CYP2A6 Fragment-based Enzyme inhibition Co-crystal

Vendor-Confirmed Purity Threshold and Batch Reproducibility for Screening-Grade Procurement

CAS 2035001-72-8 is supplied with a vendor-certified purity of ≥95% (HPLC), which meets or exceeds the industry-standard purity threshold of 90–95% commonly applied to commercial screening-compound libraries such as the Tocriscreen 2.0 and Selleck Chem phenotypic screening collections . In contrast, closely related benzodioxole-acrylamides offered only through custom synthesis may lack batch-to-batch purity certification, introducing uncontrolled variability in high-throughput screening (HTS) campaigns. The defined purity specification ensures that observed biological activity can be attributed to the parent compound rather than to synthetic impurities, and supports reproducibility across independent laboratories and screening centers.

Purity Quality control Screening library Procurement specification

Acrylamide Michael-Acceptor Reactivity: Theoretical Covalent-Inhibitor Potential vs. Non-Covalent Benzodioxole Analogs

The α,β-unsaturated acrylamide moiety of CAS 2035001-72-8 classifies the compound as a potential Michael acceptor capable of forming covalent adducts with catalytic cysteine residues in kinase and non-kinase enzymes—a mechanism exploited by clinically approved covalent inhibitors such as afatinib and ibrutinib . This chemical feature differentiates CAS 2035001-72-8 from saturated amide analogs (e.g., 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide) and urea-linked analogs (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea, CAS 2034345-44-1), which lack the conjugated enone system and are limited to non-covalent binding modes [1]. The electrophilic reactivity of the acrylamide can be tuned by the electron-donating benzodioxole ring, which moderates the β-carbon electrophilicity and may reduce off-target reactivity compared to more electron-deficient acrylamides.

Covalent inhibitor Michael acceptor Cysteine targeting Warhead

Recommended Application Scenarios for CAS 2035001-72-8 Based on Quantitative and Structural Differentiation Evidence


Kinase and Heme-Enzyme Covalent Inhibitor Screening

The acrylamide Michael-acceptor warhead combined with the furan-pyridine fragment (validated in CYP2A6 co-crystal structures, PDB 2FDV/2FDW) makes CAS 2035001-72-8 suitable for covalent-inhibitor screening against kinase panels and cytochrome P450 isoforms [1]. Researchers should prioritize targets bearing active-site cysteine residues within proximity of a pyridine/furan recognition pocket. The electron-donating benzodioxole ring may provide a favorable selectivity window by moderating acrylamide reactivity compared to more electrophilic warheads.

Benzodioxole-Acrylamide SAR Expansion Beyond the YL201 Chemotype

YL201 established the benzodioxole-acrylamide core as a potent anti-proliferative scaffold (MDA-MB-231 IC₅₀ = 4.92 μM), but the piperazine-trifluoromethylphenyl side chain limits structural diversity. CAS 2035001-72-8 provides an orthogonal amine vector (furan-pyridine) with 113 Da lower molecular weight and ~0.84 log units lower lipophilicity, enabling SAR exploration of whether antitumor potency can be maintained or improved with improved physicochemical properties [1]. Comparative cytotoxicity profiling against YL201 in the same MDA-MB-231, HeLa, and A498 cell lines is recommended.

Fragment-Based Drug Design (FBDD) with a Validated Binding Motif

The furan-pyridine substructure has been co-crystallized with CYP2A6, demonstrating a defined binding pose involving heme-iron coordination and π-stacking. CAS 2035001-72-8 retains this fragment while adding the benzodioxole-acrylamide extension, making it a suitable starting point for structure-based optimization of enzyme inhibitors targeting heme proteins or pyridine-binding pockets. Soaking experiments with target enzymes followed by X-ray crystallography could rapidly elucidate the binding mode of the full-length compound [1].

Chemical Biology Probe for Irreversible Target Engagement Studies

The combination of a covalent acrylamide warhead and a structurally characterized binding fragment enables washout-resistant target engagement in cellular assays—a feature absent in non-covalent analogs such as the corresponding urea (CAS 2034345-44-1). CAS 2035001-72-8 can be employed in pulse-chase experiments and activity-based protein profiling (ABPP) to identify covalent targets within the benzodioxole-acrylamide chemotype space, leveraging the ≥95% purity for reproducible probe performance across independent replicates [1].

Quote Request

Request a Quote for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.